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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Physicochemical Characterization of Potassium Heptadecanoate (C17:0-K)

Executive Summary Potassium Heptadecanoate (C17:0-K) is the potassium salt of heptadecanoic acid (margaric acid), an odd-chain saturated fatty acid (OCS-FA). While historically overshadowed by even-chain fatty acids (C16...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium Heptadecanoate (C17:0-K) is the potassium salt of heptadecanoic acid (margaric acid), an odd-chain saturated fatty acid (OCS-FA). While historically overshadowed by even-chain fatty acids (C16, C18), C17:0 has emerged as a critical biomarker for metabolic health, specifically inversely correlated with type 2 diabetes and coronary heart disease risk.

For drug development and lipidomics, the potassium salt form is preferred over the free acid due to enhanced water solubility and surfactant properties, facilitating bioavailability in aqueous formulations and stability in micellar systems. This guide provides a definitive, self-validating protocol for the synthesis and rigorous characterization of high-purity Potassium Heptadecanoate.

Part 1: Chemical Rationale & Stoichiometry

The "Odd-Chain" Advantage

Unlike even-chain fatty acids derived directly from Acetyl-CoA, C17:0 is synthesized via alpha-oxidation or gut microbial fermentation (propionate pathway). Its scarcity in bulk biological tissues makes Potassium Heptadecanoate an ideal internal standard for mass spectrometry (LC-MS/GC-MS) and a unique lipophilic probe in membrane fluidity studies.

Reaction Chemistry

The synthesis utilizes a Direct Neutralization strategy rather than saponification of esters. This minimizes byproduct formation (e.g., methanol), ensuring a pharmaceutical-grade product suitable for biological assays.

Reaction Equation:



ComponentMolecular Weight ( g/mol )Role
Heptadecanoic Acid 270.45Precursor (Lipophile)
Potassium Hydroxide 56.11Base (Counter-ion source)
Potassium Heptadecanoate ~308.55Target Product

Part 2: Synthesis Protocol (Ethanol-Reflux Method)

Expert Insight: We utilize absolute ethanol as the solvent. Heptadecanoic acid is soluble in hot ethanol, while the potassium salt often exhibits temperature-dependent solubility, allowing for crystallization upon cooling. This method avoids the contamination risks associated with aqueous precipitation.

Reagents Required[1][2][3][4][5][6][7][8]
  • Heptadecanoic Acid (≥98% purity).

  • Potassium Hydroxide (KOH) pellets (Reagent grade).

  • Absolute Ethanol (anhydrous).

  • Diethyl Ether (for washing).[1]

Step-by-Step Workflow
1. Preparation of Ethanolic KOH (1.05 eq)

Dissolve KOH in absolute ethanol to create a 0.5 M solution.

  • Note: Use a 5% molar excess of KOH to ensure complete deprotonation of the fatty acid. The excess will remain in the supernatant during crystallization.

2. Dissolution and Reflux[2]
  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Heptadecanoic acid (e.g., 5.0 g, 18.5 mmol) in 50 mL absolute ethanol.

  • Heat to 60°C until the solution is clear.

  • Add the ethanolic KOH solution dropwise over 10 minutes.

  • Reflux the mixture at 78-80°C for 1 hour.

    • Causality: Reflux ensures sufficient kinetic energy to overcome the activation barrier for neutralization in a non-aqueous environment and drives the reaction to completion.

3. Crystallization & Isolation[3]
  • Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • White, pearlescent crystals of Potassium Heptadecanoate will precipitate.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1]

  • Wash: Wash the filter cake twice with cold diethyl ether to remove unreacted fatty acid and excess KOH.

4. Drying
  • Dry the product in a vacuum oven at 50°C for 12 hours.

  • Critical Check: Ensure no solvent odor remains. Retained ethanol can solvate the crystal lattice, altering melting point data.

Synthesis Process Visualization

SynthesisWorkflow Start Raw Materials (C17 Acid + KOH) Dissolution Dissolution (Solvent: Abs. Ethanol, T=60°C) Start->Dissolution Reflux Reflux Neutralization (T=80°C, 1 Hour) Dissolution->Reflux Add Base Cooling Controlled Cooling (Gradual -> 4°C) Reflux->Cooling Precipitation Filtration Vacuum Filtration (Separation of Mother Liquor) Cooling->Filtration Washing Solvent Wash (Cold Diethyl Ether) Filtration->Washing Remove Impurities Drying Vacuum Drying (50°C, 12h) Washing->Drying QC QC Characterization (FTIR, DSC) Drying->QC

Figure 1: Step-by-step synthesis workflow for Potassium Heptadecanoate ensuring high purity and solvent removal.

Part 3: Characterization & Validation (The Self-Validating System)

To confirm the identity of the synthesized salt and ensure it is free from the starting fatty acid, a multi-modal approach is required.

Fourier-Transform Infrared Spectroscopy (FTIR)

This is the primary "Go/No-Go" test. You are looking for the disappearance of the carboxylic acid peak and the appearance of carboxylate salt peaks.

Functional GroupHeptadecanoic Acid (Precursor)Potassium Heptadecanoate (Product)Validation Logic
C=O[4] Stretch 1700–1725 cm⁻¹ (Strong)Absent Disappearance confirms deprotonation.
COO⁻ Asym. Stretch Absent1550–1570 cm⁻¹ Appearance confirms salt formation.
COO⁻ Sym. Stretch Absent1400–1420 cm⁻¹ Secondary confirmation of salt.
Differential Scanning Calorimetry (DSC)

Potassium salts of fatty acids (soaps) exhibit complex thermal behavior, often forming liquid crystal phases before true melting.

  • Protocol: Heat from 25°C to 250°C at 10°C/min under Nitrogen.

  • Expected Result:

    • Free Acid: Sharp melting peak at ~61°C.

    • Potassium Salt: The melting point will be significantly higher (often >200°C decomposition or transition to liquid crystal phase).

    • Validation: If you see a peak at 61°C, your product is contaminated with unreacted acid.

Nuclear Magnetic Resonance (NMR)

Use D₂O or CD₃OD (Deuterated Methanol) as solvent.

  • 1H NMR: Confirm the terminal methyl group (triplet, ~0.9 ppm) and the methylene backbone.

  • Critical Check: The acidic proton (-COOH) seen in CDCl₃ for the free acid (usually broad singlet >10 ppm) must be absent in the salt spectrum.

Solubility Profile (Surfactant Validation)

Potassium heptadecanoate acts as an anionic surfactant.

  • Water: Soluble (forms clear micellar solution above Krafft temperature).

  • Chloroform: Insoluble (unlike the free acid).

  • Test: Add 10 mg to 1 mL water. Shake. Persistent foam indicates successful conversion to the surfactant salt.

Part 4: Applications in Drug Development

Internal Standard for Lipidomics

Due to its odd carbon number, C17:0-K is distinct from the abundant C16 and C18 fatty acids found in human plasma.

  • Protocol: Spike biological samples with a known concentration of Potassium Heptadecanoate prior to extraction. It serves to normalize extraction efficiency and ionization variability in MS analysis.

Formulation Excipient

Potassium Heptadecanoate can be used to solubilize poorly water-soluble drug candidates (BCS Class II/IV).

  • Mechanism: Above its Critical Micelle Concentration (CMC), it encapsulates hydrophobic drugs in the micelle core, enhancing apparent solubility and oral bioavailability.

Metabolic Biomarker Research

Recent studies link circulating C17:0 levels to reduced risk of metabolic syndrome. The potassium salt is the preferred form for preparing dietary supplementation studies in animal models due to better gut tolerability compared to the waxy free acid.

References

  • PubChem. Heptadecanoic acid, potassium salt (1:[4][5][6]1) | C17H33KO2.[4] National Library of Medicine. [Link][5]

  • FooDB. Potassium octadecanoate (Similar Homolog Data). [Link]

  • Jenkins, B., et al. (2015). Odd Chain Fatty Acids as Biomarkers of Dietary Intake. Nutrition Reviews. (Contextual grounding for C17 importance).
  • MDPI. Physicochemical Characterization and Antimicrobial Action of Potassium Sorbate in Starch Films. (Methodology adapted for salt characterization). [Link][1]

  • Organic Syntheses. General Procedures for Fatty Acid Salt Neutralization. (Adapted from standard saponification protocols). [Link]

Sources

Exploratory

potassium heptadecanoate CAS number and molecular weight

From Analytical Standard to Anaplerotic Therapeutic Candidate Executive Summary Historically relegated to the role of an internal standard in gas chromatography due to its perceived biological inertness, Potassium Heptad...

Author: BenchChem Technical Support Team. Date: February 2026

From Analytical Standard to Anaplerotic Therapeutic Candidate

Executive Summary

Historically relegated to the role of an internal standard in gas chromatography due to its perceived biological inertness, Potassium Heptadecanoate (the potassium salt of C17:0, or Margaric Acid) has emerged as a molecule of significant therapeutic interest. Recent epidemiological and mechanistic data suggest that odd-chain fatty acids (OCFAs) are not merely biomarkers of dairy intake but active metabolic modulators.[1] This guide provides a rigorous technical characterization of Potassium Heptadecanoate, detailing its physicochemical properties, anaplerotic mechanism of action, and validated protocols for synthesis and quantification.

Part 1: Physicochemical Characterization

Potassium heptadecanoate is an amphiphilic salt.[1] Unlike its free acid precursor (Heptadecanoic acid), which exhibits poor aqueous solubility limiting its bioavailability in cell culture and in vivo models, the potassium salt significantly enhances aqueous dispersibility, facilitating rapid cellular uptake.

Core Identity Data
ParameterTechnical Specification
Chemical Name Potassium Heptadecanoate
Synonyms Potassium Margarate; Heptadecanoic acid, potassium salt
CAS Registry Number 17378-36-8
Parent Acid CAS 506-12-7 (Heptadecanoic Acid)
Molecular Formula C₁₇H₃₃KO₂
Molecular Weight 308.55 g/mol
Physical Form White crystalline powder or flakes
Solubility Soluble in hot water, ethanol; sparingly soluble in cold water
pKa (Parent Acid) ~4.8 (Carboxyl group)

Part 2: The Biological Imperative (Mechanism of Action)

The therapeutic potential of Potassium Heptadecanoate lies in its ability to correct mitochondrial dysfunction through anaplerosis .[1] Unlike even-chain fatty acids (e.g., Palmitate, C16:0) which degrade exclusively into Acetyl-CoA, C17:0 undergoes


-oxidation to yield Acetyl-CoA and a terminal propionyl-CoA moiety.[1]
The Anaplerotic Flux Pathway

Propionyl-CoA is carboxylated to methylmalonyl-CoA and subsequently isomerized to Succinyl-CoA .[1] Succinyl-CoA is a direct intermediate of the Tricarboxylic Acid (TCA) cycle.[1] By replenishing TCA intermediates, C17:0 drives mitochondrial respiration and ATP production, particularly in metabolic states where the cycle is stalled (e.g., insulin resistance).

Anaplerosis C17_K Potassium Heptadecanoate (Extracellular) C17_CoA Heptadecanoyl-CoA (Cytosol) C17_K->C17_CoA Transport & Activation BetaOx Mitochondrial β-Oxidation C17_CoA->BetaOx AcetylCoA Acetyl-CoA (To TCA) BetaOx->AcetylCoA Repeated Cycles PropionylCoA Propionyl-CoA (3-Carbon) BetaOx->PropionylCoA Terminal Fragment SuccinylCoA Succinyl-CoA (TCA Intermediate) PropionylCoA->SuccinylCoA Carboxylation & Isomerization ATP ATP Production (Mitochondrial Respiration) SuccinylCoA->ATP Anaplerotic Entry

Figure 1: The anaplerotic pathway of C17:[1]0. Unlike even-chain fats, C17:0 generates Succinyl-CoA, directly replenishing the TCA cycle.[1]

Part 3: Synthesis & Preparation Protocol

Researchers often purchase the free acid (C17:0) due to the scarcity of the pre-made potassium salt.[1] The following protocol describes the in situ generation of Potassium Heptadecanoate for biological assays.

Protocol: Stoichiometric Saponification

Objective: Convert hydrophobic Heptadecanoic acid (CAS 506-12-7) into water-soluble Potassium Heptadecanoate (CAS 17378-36-8).[1]

  • Reagent Preparation:

    • Dissolve 270.45 mg (1 mmol) of Heptadecanoic acid in 10 mL of Ethanol (95%) at 50°C. Ensure complete dissolution.

    • Prepare a 1 M KOH solution in deionized water.[1]

  • Titration/Reaction:

    • Add exactly 1.0 mL (1 mmol) of 1 M KOH to the ethanolic acid solution.[1]

    • Critical Note: Maintain a strict 1:1 molar ratio. Excess KOH will result in a highly alkaline solution (pH > 10) that causes cell lysis in biological assays.[1]

  • Reflux & Drying:

    • Stir at 60°C for 30 minutes to ensure salt formation.

    • Evaporate the solvent using a rotary evaporator or nitrogen stream.[1]

    • The resulting white residue is Potassium Heptadecanoate.[1]

  • Reconstitution:

    • Reconstitute the salt in pre-warmed culture media or buffer (PBS). It should form a clear micellar solution up to ~1-2 mM.[1]

Part 4: Analytical Methodology (GC-FID/MS)

Direct injection of Potassium Heptadecanoate into a Gas Chromatograph (GC) is not possible due to its non-volatility.[1] The salt must be converted back to the free acid and then derivatized to a Fatty Acid Methyl Ester (FAME).[1]

Workflow: Derivatization for Quantification

Target Analyte: Methyl Heptadecanoate (CAS 1731-92-6).

GC_Workflow Sample Sample (Plasma/Cell Lysate) Acidification Acidification (Add HCl) Sample->Acidification Protonate Salt Extraction L-L Extraction (Hexane/Isooctane) Acidification->Extraction Isolate Free Acid Derivatization Methylation (BF3-Methanol, 60°C) Extraction->Derivatization FAME FAME Formation (Methyl Heptadecanoate) Derivatization->FAME GC GC-FID/MS Injection FAME->GC Quantification

Figure 2: Analytical workflow for converting Potassium Heptadecanoate into volatile Methyl Heptadecanoate for GC analysis.

Step-by-Step Protocol
  • Acidification: Add 100 µL of 1N HCl to the sample (containing K-Heptadecanoate) to protonate the carboxylate group, reverting it to the free acid.[1]

  • Extraction: Add 500 µL of Isooctane. Vortex vigorously for 1 minute.[1] Centrifuge to separate phases. Collect the upper organic layer.

  • Methylation: Add 200 µL of 14% Boron Trifluoride (

    
    ) in Methanol to the dried organic extract. Incubate at 60°C for 10 minutes.
    
  • Quench: Add 200 µL of water and 200 µL of Hexane. Vortex.

  • Analysis: Inject the hexane layer (containing Methyl Heptadecanoate) into a GC equipped with a high-polarity column (e.g., CP-Sil 88 or DB-23) to separate C17:0 from C16:0 and C18:0.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23668524: Potassium heptadecanoate. PubChem. [Link][1]

  • Venn-Watson, S., et al. (2020).[1][2] Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Activities with Heptadecanoic Acid (C17:0).[1][3][4] Scientific Reports. [Link][1]

  • Pfeuffer, M., & Jaudszus, A. (2016).[4] Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids.[1][4] Advances in Nutrition. [Link][1][4]

  • US Environmental Protection Agency (EPA). Substance Details: Heptadecanoic acid, potassium salt (1:1).[1][5][6] Substance Registry Services. [Link][1]

  • National Institute of Standards and Technology (NIST). Heptadecanoic acid, methyl ester (CAS 1731-92-6). NIST Chemistry WebBook. [Link][1]

Sources

Foundational

The Unseen Minority: A Historical and Technical Guide to the Discovery of Odd-Chain Fatty Acids

Introduction: Beyond the Even-Chain Paradigm For much of the early history of lipid biochemistry, the world of fatty acids was a neatly ordered system, dominated by even-numbered carbon chains. These molecules, central t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Even-Chain Paradigm

For much of the early history of lipid biochemistry, the world of fatty acids was a neatly ordered system, dominated by even-numbered carbon chains. These molecules, central to energy storage, membrane structure, and signaling, were thought to adhere to a strict biosynthetic rule: the sequential addition of two-carbon acetyl-CoA units. This paradigm, while explaining the vast majority of fatty acids in nature, left little room for anomalies. Yet, lurking in the analytical background were trace amounts of fatty acids with an odd number of carbons—pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and others. Initially dismissed as curiosities or analytical artifacts, the story of their discovery is a testament to the transformative power of new technologies and the persistent inquiry that defines scientific progress.

This technical guide provides a comprehensive historical context for the discovery of odd-chain fatty acids (OCFAs). It is designed for researchers, scientists, and drug development professionals who seek to understand not just the identity of these molecules, but the scientific journey that brought them from obscurity to recognition as important players in metabolism and health. We will explore the limitations of early analytical methods, the revolutionary impact of chromatography, the definitive confirmation by mass spectrometry, and the subsequent unraveling of their unique metabolic origins.

Part 1: The Pre-Chromatographic Era: Glimpses of an Anomaly

Prior to the mid-20th century, the analysis of fatty acids was a laborious and imprecise endeavor.[1] Techniques such as fractional distillation and low-temperature crystallization were the primary tools for separating these molecules from complex lipid mixtures.[2]

  • Fractional Distillation: This method separated fatty acid esters based on their boiling points.[2] While useful for bulk separations, its resolving power was insufficient to clearly distinguish between fatty acids of similar chain lengths, especially when dealing with trace components.

  • Low-Temperature Crystallization: This technique exploited differences in the solubility of fatty acids in organic solvents at low temperatures to achieve separation.[2] It was instrumental in preparing concentrates of specific unsaturated fatty acids but lacked the fine resolution needed to isolate and identify minor components like OCFAs.[2]

These methods were often coupled with gravimetric or volumetric analysis, which were time-consuming and required large sample sizes, often in the range of 100 grams or more.[1] The inherent limitations of these techniques meant that the presence of low-abundance fatty acids could be easily missed or misinterpreted. While some early studies on ruminant fats—now known to be a primary source of OCFAs—may have produced fractions with unusual properties, the definitive identification of odd-chain structures remained elusive.[3][4]

Table 1: Comparison of Pre- and Post-Chromatographic Fatty Acid Analysis

FeaturePre-1950s Methods (e.g., Fractional Distillation)Gas-Liquid Chromatography (Post-1952)
Principle Separation by boiling point or solubility[2]Separation by partitioning between a mobile gas phase and a stationary liquid phase[5][6]
Resolution Low; difficult to separate similar chain lengthsHigh; capable of separating isomers and trace components[5]
Sample Size Large (e.g., >100 g)[1]Small (microgram to milligram scale)[6]
Speed Days to weeksMinutes to hours
Derivatization Often required (e.g., esterification)Mandatory (e.g., Fatty Acid Methyl Esters - FAMEs) for volatility[7][8]
Identification Indirect (e.g., melting point, iodine value)Based on retention time relative to standards[7]

Part 2: The Gas Chromatography Revolution: Bringing the Odd Chains to Light

The landscape of fatty acid analysis was irrevocably changed in 1952. A.T. James and A.J.P. Martin published their seminal work on gas-liquid partition chromatography (GLC), a technique of unprecedented resolving power and sensitivity.[5][6][9] This innovation was the single most important catalyst in the discovery and routine identification of OCFAs.

The power of GLC lay in its ability to separate volatile compounds with remarkable efficiency. For fatty acids, this required a critical preparatory step: conversion into more volatile derivatives, typically fatty acid methyl esters (FAMEs).[7][8] This process, often involving saponification followed by methylation, became a standard protocol in lipid analysis.[8]

Workflow Causality: Why GLC Succeeded

The success of GLC was not merely technological; it represented a fundamental shift in analytical strategy.

  • Volatility is Key: Free fatty acids have high boiling points and a tendency to form dimers, making them unsuitable for direct GC analysis. Conversion to FAMEs neutralizes the polar carboxyl group, significantly increasing volatility and allowing the molecules to be carried by the inert gas phase through the column.[8][10]

  • The Stationary Phase: The choice of the stationary phase within the GC column was critical. Polar phases, such as those based on polyethylene glycol (e.g., Carbowax), allowed for separation based not only on chain length but also on the degree of unsaturation, providing a multi-dimensional view of the fatty acid profile.[7]

  • Retention Time as an Identifier: In a properly calibrated GC system, each FAME elutes from the column at a characteristic "retention time." By running known standards, researchers could tentatively identify the components of a complex mixture. It was through this method that unexpected peaks, eluting between the well-known even-chain fatty acids, were consistently observed, providing the first concrete evidence for the natural occurrence of OCFAs.

Experimental Protocol: Foundational FAMEs Analysis by Gas Chromatography

This protocol is a representative reconstruction based on the principles established in the 1950s and 1960s.

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., adipose tissue, plasma, milk fat) using a solvent system like chloroform:methanol (2:1, v/v).

  • Saponification:

    • To the extracted lipid residue, add a solution of 0.5 M methanolic potassium hydroxide.

    • Heat the mixture in a sealed tube at 80-100°C for 10-15 minutes. This step cleaves the fatty acids from their glycerol backbone, yielding free fatty acid salts (soaps).

  • Methylation (Derivatization):

    • Cool the sample and add a catalyst such as boron trifluoride (BF3) in methanol (14% w/v).

    • Reseal the tube and heat again at 80-100°C for 5-10 minutes. This reaction converts the fatty acid salts into volatile FAMEs.[8]

  • Extraction of FAMEs:

    • After cooling, add hexane and a saturated sodium chloride solution to the tube.

    • Vortex vigorously to partition the non-polar FAMEs into the upper hexane layer.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for analysis.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the FAMEs solution into the gas chromatograph.

    • Typical GC Conditions (Era-Specific):

      • Column: Packed column with a polar stationary phase (e.g., diethylene glycol succinate, DEGS).

      • Carrier Gas: Nitrogen or Helium.

      • Temperature Program: Isothermal or a simple temperature gradient to elute FAMEs from C12 to C22.

      • Detector: Flame Ionization Detector (FID).

  • Data Analysis:

    • Identify peaks by comparing their retention times to those of a standard mixture of known FAMEs (including C15:0 and C17:0).

    • Quantify the relative abundance of each fatty acid by integrating the area under its corresponding peak.

GC_Workflow

Part 3: Definitive Proof: The Role of Mass Spectrometry

While GLC provided compelling evidence for OCFAs based on retention times, it was not an absolute proof of structure. The definitive confirmation required a more powerful technique: mass spectrometry (MS). By the 1960s, the coupling of gas chromatography with mass spectrometry (GC-MS) provided an unparalleled tool for identifying unknown compounds in complex mixtures.[11]

A mass spectrometer bombards the molecules eluting from the GC column with electrons, causing them to ionize and break apart into characteristic fragment patterns. This fragmentation pattern is a molecular fingerprint. For FAMEs, the fragmentation provides two crucial pieces of information:

  • The Molecular Ion (M+): This peak corresponds to the intact ionized molecule, directly revealing its molecular weight. An odd-numbered molecular weight for a saturated FAME is a strong indicator of an odd-chain fatty acid.

  • The Fragmentation Pattern: The way the FAME breaks apart provides clues about its structure. Key fragments, such as the prominent ion at m/z 74 (the "McLafferty rearrangement"), are characteristic of methyl esters and help confirm the class of the compound being analyzed.

The combination of a unique retention time from the GC and a specific molecular weight and fragmentation pattern from the MS provided irrefutable proof of the existence and structure of pentadecanoic acid, heptadecanoic acid, and other OCFAs in natural samples.[12]

Part 4: Unraveling the Metabolic Origins

With their existence firmly established, the next critical question was: where do they come from? The answer lay in a metabolic precursor that breaks the two-carbon addition rule of fatty acid synthesis: propionyl-CoA .

Unlike acetyl-CoA, which has two carbons, propionyl-CoA is a three-carbon molecule.[13] Research, particularly from studies of ruminant animals and certain genetic disorders, revealed that when propionyl-CoA is used as the "primer" for fatty acid synthesis instead of acetyl-CoA, the resulting fatty acid chain will have an odd number of carbons.[14][15]

Key Sources of Propionyl-CoA:
  • Ruminant Digestion: The primary dietary source of OCFAs for humans is the consumption of meat and dairy from ruminants like cows and sheep.[3][4][16] The microbial fermentation in the rumen produces large quantities of propionate, which is absorbed by the animal and converted to propionyl-CoA, leading to the synthesis of C15:0 and C17:0 that are then incorporated into their milk and tissues.[17]

  • Amino Acid Catabolism: The breakdown of certain amino acids, including isoleucine, valine, methionine, and threonine, yields propionyl-CoA.[13]

  • β-Oxidation of OCFAs: The breakdown of OCFAs themselves ultimately produces one molecule of propionyl-CoA in the final step, along with molecules of acetyl-CoA from the preceding cycles.[13][18]

The discovery of this metabolic link was solidified by studying patients with rare genetic disorders like propionic acidemia and methylmalonic acidemia.[19] In these conditions, the enzymes responsible for converting propionyl-CoA into succinyl-CoA (for entry into the Krebs cycle) are deficient.[19] This leads to a buildup of propionyl-CoA, which is then shunted into fatty acid synthesis, resulting in abnormally high levels of OCFAs in their tissues.[19][20]

Propionyl_CoA_Metabolism

Conclusion: From Analytical Anomaly to Metabolic Marker

The discovery of odd-chain fatty acids is a compelling narrative of scientific advancement. Obscured by the limitations of early analytical chemistry, they were revealed by the transformative power of gas chromatography and unequivocally identified by mass spectrometry. The subsequent biochemical investigations that linked their existence to propionyl-CoA metabolism not only solved the mystery of their origin but also opened new avenues of research into nutrition, metabolic diseases, and gut microbiome function. Once considered insignificant, OCFAs like C15:0 and C17:0 are now recognized as valuable biomarkers of dairy fat intake and are actively being investigated for their roles in metabolic health and disease.[4][21][22][23] This historical journey underscores a fundamental principle: the boundaries of biological understanding are often defined by the capabilities of our analytical tools.

References

  • James, A. T., & Martin, A. J. P. (1952). Gas-liquid partition chromatography: the separation and micro-estimation of volatile fatty acids from formic acid to dodecanoic acid. Biochemical Journal, 50(5), 679–690. [Link]

  • Christie, W. W. (n.d.). Fatty Acid Analysis by Gas Chromatography. Euro Fed Lipid. Retrieved from [Link]

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425–2444. [Link]

  • Wikipedia contributors. (2024, January 21). Odd-chain fatty acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • SupplySide Network 365. (2019). The history of omega-3 science. SupplySide Supplement Journal. Retrieved from [Link]

  • ASBMB. (n.d.). Discovering essential fatty acids. American Society for Biochemistry and Molecular Biology. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Odd-chain fatty acids – Knowledge and References. Retrieved from [Link]

  • Cyberlipid. (n.d.). Fatty Acid analysis History. Retrieved from [Link]

  • YouTube. (2024, October 20). The fate of Propionyl CoA resulting from Oxidation of Odd chain Fatty acids. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Propionyl-CoA. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Brief History of Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734. [Link]

  • Benbrook, C. M., Davis, D. R., & Heins, B. J. (2018). Milk Odd and Branched Chain Fatty Acids in Dairy Cows: A Review on Dietary Factors and Its Consequences on Human Health. Nutrients, 10(11), 1739. [Link]

  • AOCS. (2019, July 23). Fatty Acid Analysis before Gas Chromatography. Retrieved from [Link]

  • Loftus, H. L., & Smith, M. A. (2016). Discovery of essential fatty acids. Journal of Lipid Research, 57(9), 1565–1575. [Link]

  • Park, Y. K., Ledesma-Amaro, R., & Nicaud, J. M. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology, 8, 39. [Link]

  • NIH. (n.d.). Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach. Retrieved from [Link]

  • ResearchGate. (2006). Odd and branched chain fatty acids in rumen contents and milk of dairy cows fed forages from semi-natural grasslands. Retrieved from [Link]

  • Impact Solutions. (2023, January 31). Fatty Acids Analysis by Gas Chromatography. Retrieved from [Link]

  • Garfield, E. (1979). This Week's Citation Classic: James A T & Martin A J P. Gas-liquid partition chromatography. Current Contents, 33, 12. Retrieved from [Link]

  • AOCS. (2019, July 23). Characterization of Lipids by MALDI Mass Spectrometry. Retrieved from [Link]

  • James, A. T., & Martin, A. J. P. (1952). Gas-liquid partition chromatography: the separation and micro-estimation of volatile fatty acids from formic acid to dodecanoic acid. Biochemical Journal, 50(5), 679-690. [Link]

  • ResearchGate. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Retrieved from [Link]

  • Oxford Academic. (n.d.). Propionyl-CoA Induced Synthesis of Even-Chain-Length Fatty Acids by Fatty Acid Synthetase from Brevibacterium ammoniagenes. Retrieved from [Link]

  • MDPI. (2021). Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation. Retrieved from [Link]

  • ScienceDirect. (2019). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 12(8), 2397-2407. [Link]

  • ResearchGate. (2022). Timeline of fatty acid source discovery, applications, and advances throughout history. Retrieved from [Link]

  • MDPI. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Retrieved from [Link]

  • Grazing Guide. (n.d.). Rumen-derived Fatty Acids - What Makes Them Special. Retrieved from [Link]

  • ResearchGate. (2000). Spectroscopy and spectrometry of lipids. Part 2. Mass spectrometry of fatty acid derivatives. Retrieved from [Link]

  • YouTube. (2024, January 15). S5E15 | Demystifying De Novo Fatty Acid Synthesis with Dr. Débora Santschi. Retrieved from [Link]

  • PubMed. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Retrieved from [Link]

  • ResearchGate. (2001). Identification of fatty acids in gas chromatography by application of different temperature and pressure programs on a single capillary column. Retrieved from [Link]

  • Semantic Scholar. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Retrieved from [Link]

  • ResearchGate. (2004). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Heptadecanoic Acid (C17:0) HPLC Analysis

Status: Operational Ticket Topic: Improving Peak Shape, Resolution, and Detection of Heptadecanoic Acid (C17:0) Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Heptadecanoic acid (C...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Improving Peak Shape, Resolution, and Detection of Heptadecanoic Acid (C17:0) Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Heptadecanoic acid (C17:0) is a saturated, odd-chain fatty acid often used as an internal standard in lipidomics because it is present in trace amounts in most biological matrices. Its analysis presents three primary challenges:

  • Detection: It lacks a conjugated

    
    -system, rendering it invisible to standard UV detection (>210 nm).
    
  • Solubility: Highly hydrophobic, requiring high organic solvent strength.

  • Resolution: Structural similarity to Palmitic (C16:0) and Stearic (C18:0) acids makes baseline separation difficult.

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Diagnostic Hub: Troubleshooting Q&A

Issue 1: "I cannot see the peak, or the baseline is too noisy."

Root Cause: The carboxyl group (-COOH) has a weak UV absorbance maximum at ~205-210 nm. At this wavelength, common solvents (Methanol, THF) and additives absorb light, causing high background noise and drift.

Corrective Action:

  • Option A (Instrument Switch): Switch to a "Universal Detector" that relies on volatility rather than chromophores.[1] ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) are the gold standards for underivatized fatty acids.

  • Option B (Derivatization): If you must use UV, you must chemically attach a chromophore.

    • Reagent: Phenacyl bromide (2-bromoacetophenone).

    • Mechanism:[2][3][4][5] Reacts with the carboxyl group to form an ester with high UV absorbance at 242 nm.

Issue 2: "The peak is tailing (Asymmetry Factor > 1.5)."

Root Cause:

  • Secondary Silanol Interactions: The acidic carboxyl group interacts with residual silanols on the silica support.

  • Ionization State: If the mobile phase pH is near the pKa of the acid (~4.8), the molecule splits between ionized (COO-) and neutral (COOH) states, causing band broadening.

  • Solubility Mismatch: Injecting the sample in a solvent stronger than the mobile phase (e.g., 100% THF) causes the analyte to precipitate or travel faster than the eluent initially.

Corrective Action:

  • Acidification: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or 0.1% Phosphoric Acid. This forces the fatty acid into its neutral (protonated) state, reducing silanol interaction.

  • Column Choice: Use a high-purity, "base-deactivated" or "end-capped" C18 column.

  • Injection Solvent: Dissolve the sample in the mobile phase starting conditions (e.g., 85% Acetonitrile) rather than pure non-polar solvent.

Issue 3: "C17:0 is co-eluting with C16:0 or C18:0."

Root Cause: "Methylene Selectivity" (


) is insufficient. In Reversed-Phase (RP) LC, separation is driven by hydrophobicity. The difference of one -CH2- group is subtle.

Corrective Action:

  • Lower Temperature: Decrease column temperature to 15–20°C. Lower temperatures generally increase the selectivity (

    
    ) between homologs in RP-HPLC, though this increases backpressure.
    
  • Stationary Phase: Switch to a C18 column with high carbon load (>15%) or a specialized "C30" column which offers higher shape selectivity for lipids.

  • Gradient Optimization: Use a shallower gradient (e.g., 0.5% B/min increase) rather than a steep one.

Visual Troubleshooting Logic

The following logic tree guides you through the decision-making process based on your available instrumentation and observed errors.

TroubleshootingLogic Start Start: Define Problem Detection Issue: No Peak / Low Sensitivity Start->Detection Tailing Issue: Peak Tailing (As > 1.5) Start->Tailing Resolution Issue: Co-elution (C16/C17/C18) Start->Resolution CheckDetector Check Detector Type Detection->CheckDetector CheckPH Check Mobile Phase pH Tailing->CheckPH CheckTemp Check Column Temp Resolution->CheckTemp UV_Limit UV < 210 nm? CheckDetector->UV_Limit Using UV SwitchELSD Action: Switch to ELSD / CAD / MS CheckDetector->SwitchELSD Available Derivatize Action: Derivatize (Phenacyl Bromide) UV_Limit->Derivatize Required Acidify Action: Add 0.1% Formic Acid (Target pH < 3.0) CheckPH->Acidify pH > 4 CheckInj Check Injection Solvent CheckPH->CheckInj pH OK MatchMP Action: Dissolve in Mobile Phase CheckInj->MatchMP LowerTemp Action: Reduce to 15-20°C (Increases Selectivity) CheckTemp->LowerTemp Temp > 30°C CheckCol Check Column Phase CheckTemp->CheckCol Temp Low HighLoad Action: Use High Carbon Load C18 or C30 CheckCol->HighLoad

Figure 1: Decision tree for troubleshooting detection, peak shape, and resolution issues in fatty acid analysis.

Validated Experimental Protocols

Protocol A: Direct Analysis (ELSD/CAD/MS)

Best for: High throughput, avoiding chemical modification.

ParameterSpecificationRationale
Column C18 (End-capped), 150 x 4.6 mm, 3-5 µmStandard hydrophobicity for fatty acid retention.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps C17:0 protonated (neutral) to reduce tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity than Methanol, reducing backpressure.
Gradient 80% B to 100% B over 20 minShallow gradient separates C16/C17/C18 homologs.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[5][6]
Temperature 25°CModerate temperature balances resolution and pressure.
Detector ELSD (Nebulizer: 40°C, Evap: 80°C)Universal detection of non-volatile lipids.
Protocol B: UV Analysis with Derivatization

Best for: Labs limited to UV detectors requiring high sensitivity.

Reagents:

  • Reagent A: 20 mg/mL 2-bromoacetophenone (Phenacyl bromide) in Acetone.

  • Reagent B: 20 mg/mL Triethylamine (TEA) in Acetone.

Workflow:

  • Preparation: Mix 100 µL Sample (Fatty acid in acetone) + 100 µL Reagent A + 100 µL Reagent B.

  • Reaction: Cap and heat at 50°C for 30 minutes .

  • Quench: Add 20 µL Acetic Acid to neutralize excess TEA.

  • Analysis: Inject onto HPLC.

    • Detection: UV at 242 nm (Phenacyl ester max).

    • Mobile Phase: Isocratic Acetonitrile:Water (85:15).

Comparative Data Summary

MetricDirect UV (205 nm)Derivatized UV (242 nm)ELSD / CAD
LOD (Limit of Detection) High (Poor) - µg rangeLow (Excellent) - ng rangeMedium - Low µg range
Baseline Stability Poor (Drift common)Excellent (Stable)Excellent (Stable)
Sample Prep Time None45-60 minsNone
Linearity PoorGoodNon-linear (Log-Log)
Specificity Low (Solvent interference)High (Specific to COOH)Universal (All non-volatiles)

References

  • Christie, W. W. (2019).[7] Fatty Acid Analysis by HPLC. AOCS Lipid Library. Link

  • Agilent Technologies. (2011).[8] Reversed Phase HPLC of Fatty Acids using ELSD. Application Note 5990-8253EN. Link

  • Kuksis, A. (1977). Routine Chromatography of Simple Lipids and Their Constituents.
  • Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Link

  • Gutnikov, G. (1995). Fatty acid profiles of lipid samples by HPLC.

Sources

Optimization

Technical Support Center: Fatty Acid Analysis Sample Preparation

Mission: To provide evidence-based, field-proven troubleshooting and optimization strategies for lipid extraction and derivatization. Module 1: Extraction Efficiency & Phase Separation The Issue: "My lipid recovery is in...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide evidence-based, field-proven troubleshooting and optimization strategies for lipid extraction and derivatization.

Module 1: Extraction Efficiency & Phase Separation

The Issue: "My lipid recovery is inconsistent, or I am struggling to separate the phases."

Technical Insight: The Physics of Partitioning

Classic methods like Folch and Bligh & Dyer rely on a chloroform/methanol/water system.[1][2][3] However, the density of chloroform (


) forces the lipid-rich organic layer to the bottom, making collection difficult without contaminating the sample with the aqueous phase (proteins/salts).

The Modern Solution: The Matyash Method (MTBE) .[4] Using Methyl tert-butyl ether (MTBE), the lipid-rich organic phase floats on top (


). This simple inversion significantly improves recovery reproducibility and automation potential.
Comparative Analysis of Extraction Systems
FeatureFolch Method Bligh & Dyer Matyash (MTBE)
Primary Solvents Chloroform:Methanol (2:1)Chloroform:Methanol (1:2)MTBE:Methanol (10:3)
Target Matrix Solid Tissue / High Lipid (>2%)Biological Fluids / Low LipidUniversal (Plasma & Tissue)
Phase Location Bottom (Hard to pipette)Bottom (Hard to pipette)Top (Easy to pipette)
Toxicity High (Neurotoxic)High (Neurotoxic)Lower (Flammable)
Recovery Excellent for Total LipidsUnderestimates High-Lipid SamplesExcellent for Sphingolipids/TAGs

Critical Reference: The Matyash method is validated to provide superior reproducibility for high-throughput lipidomics compared to Folch, particularly for sphingolipids. Source:5[6]

Decision Logic: Selecting Your Method

ExtractionSelection start Start: Sample Type solid Solid Tissue / High Fat start->solid fluid Plasma / Serum / Cells start->fluid folch Folch Method (Chloroform) solid->folch Gold Standard mtbe Matyash Method (MTBE) solid->mtbe Safety/Auto q_throughput High Throughput? fluid->q_throughput q_throughput->mtbe Yes (Top Layer) bd Bligh & Dyer (Chloroform) q_throughput->bd No (Traditional)

Figure 1: Workflow for selecting the optimal lipid extraction method based on sample matrix and throughput requirements.

Module 2: Derivatization Dynamics (FAMEs)

The Issue: "I am missing peaks for Free Fatty Acids (FFAs), or my chromatogram shows tailing."

The Chemistry of Catalysis

Transforming fatty acids into Fatty Acid Methyl Esters (FAMEs) is required for GC analysis. The choice of catalyst is the single most common failure point.

  • Base-Catalyzed (Sodium Methoxide/KOH):

    • Mechanism:[3][7][8][9][10][11] Nucleophilic attack on the carbonyl carbon of esterified lipids (TAGs, PLs).

    • Pros: Extremely fast (room temperature).

    • Cons:Cannot methylate Free Fatty Acids. In fact, it converts FFAs into soaps (saponification), permanently losing them from the analysis.

  • Acid-Catalyzed (BF3-Methanol / HCl-Methanol):

    • Mechanism:[3][7][8][9][10][11] Protonation of the carbonyl oxygen makes the carbon susceptible to alcohol attack.[9]

    • Pros: Derivatizes both esterified lipids and FFAs.

    • Cons: Slower (requires heat), sensitive to water (hydrolysis risk).

Troubleshooting FAQ: Derivatization

Q: Why are my PUFA (Polyunsaturated Fatty Acid) peaks disappearing? A: You likely used old BF3-Methanol. BF3 is a Lewis acid that degrades over time, especially if moisture enters the bottle.

  • Fix: Use fresh Methanolic HCl (3N) or H2SO4 (1-2%) in Methanol. These are more stable than BF3.

  • Fix: Add an antioxidant (BHT) before heating.

Q: I see "Ghost Peaks" in my blank run. A: This is usually contamination or "Carryover."[7]

  • Plasticizers: Phthalates (m/z 149) come from plastic pipette tips or tubes. Always use glass.

  • Septum Bleed: Siloxanes (regular intervals of m/z 73) from the GC inlet septum. Change the liner and septum.[12][13]

  • Wraparound: High molecular weight lipids from a previous injection eluting in the current run.[12] Bake out the column at max temp for 10 mins between runs.

  • Source:14

Module 3: Stability & Artifact Prevention

The Issue: "My Omega-3 values are lower than literature values."

The Oxidation Cascade

PUFAs (EPA, DHA, Arachidonic Acid) oxidize rapidly upon exposure to air and light, forming hydroperoxides that do not elute as FAMEs.

Protocol for Stability:

  • Antioxidant: Add Butylated Hydroxytoluene (BHT) to your extraction solvent at a concentration of 50 µg/mL (approx. 220 µM) .

    • Why: BHT acts as a radical scavenger, terminating the propagation step of lipid peroxidation.

    • Source:15

  • Temperature: Keep samples on ice during processing. Store extracts at -80°C .

  • Headspace: Purge storage vials with Nitrogen or Argon gas to displace oxygen.

Module 4: The "Gold Standard" Universal Protocol

Method: Modified Matyash Extraction with Acid-Catalyzed Derivatization. Application: Plasma, Serum, or Homogenized Tissue.

Reagents
  • Extraction Mix: MTBE : Methanol (10:3 v/v) containing 50 µg/mL BHT.

  • Phase Inducer: H2O (Molecular Grade).

  • Derivatization Agent: 1.25 M HCl in Methanol (Fresh).

Step-by-Step Workflow
  • Sample Prep: Add 50 µL sample to a glass centrifuge tube (Teflon-lined cap).

  • Extraction: Add 700 µL of Extraction Mix. Vortex for 1 hour at 4°C (shaker).

  • Phase Separation: Add 150 µL of H2O. Vortex for 15 sec. Centrifuge at 10,000 x g for 10 min.

  • Collection: The TOP layer is the lipid phase. Collect 500 µL and transfer to a new glass tube.

  • Evaporation: Dry under a gentle stream of Nitrogen (no heat).

  • Derivatization: Resuspend residue in 500 µL 1.25 M HCl in Methanol. Incubate at 80°C for 1 hour .

  • Extraction of FAMEs: Add 500 µL Hexane + 500 µL H2O. Vortex and centrifuge.

  • Final Collection: Collect the TOP (Hexane) layer. Transfer to GC vial.

ProtocolLogic sample Sample (50µL) extract Add MTBE/MeOH (Lipids Solubilized) sample->extract phase Add H2O (Phase Split) extract->phase collect Collect TOP Layer (Lipids) phase->collect fame Add HCl/MeOH (80°C, 1hr) collect->fame final GC Analysis fame->final

Figure 2: Logical flow of the Universal MTBE/Acid-Catalyzed Protocol.

References

  • Matyash, V. et al. (2008).[6] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.[6] 5

  • Metherel, A.H. et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation.[15][16] Lipids.[3][6][11][12][13][15][17] 15[6][8][18][5]

  • Agilent Technologies. Troubleshooting Chromatographic Contamination: Ghost peaks/carryover. Technical Support Document. 14

  • MDPI. Advances in Lipid Extraction Methods—A Review. 6

Sources

Reference Data & Comparative Studies

Validation

The "Goldilocks" Standard: Validating Lipidomics Workflows with Potassium Heptadecanoate

Topic: Validation of Analytical Methods Using Potassium Heptadecanoate (C17:0-K) Content Type: Publish Comparison Guide Executive Summary In quantitative lipidomics, the choice of Internal Standard (IS) dictates the reli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods Using Potassium Heptadecanoate (C17:0-K) Content Type: Publish Comparison Guide

Executive Summary

In quantitative lipidomics, the choice of Internal Standard (IS) dictates the reliability of the entire data set. While stable isotope-labeled (SIL) standards represent the analytical zenith, their prohibitive cost often restricts them to targeted assays. Conversely, common odd-chain fatty acids like free Heptadecanoic Acid (C17:0) suffer from solubility mismatches that compromise extraction validation.

This guide evaluates Potassium Heptadecanoate (C17:0-K) as the optimal "Goldilocks" alternative. Unlike its free acid counterpart, the potassium salt is water-soluble, allowing it to be introduced into the biological matrix prior to extraction. This capability transforms the IS from a simple retention time marker into a comprehensive probe for extraction efficiency, derivatization completeness, and instrument performance.

Part 1: The Case for Potassium Heptadecanoate (C17:0-K)
1. The Solubility Paradox

Most lipid extraction protocols (e.g., Folch, Bligh-Dyer) rely on a biphasic system: an aqueous biological sample (plasma/tissue) and an organic extraction solvent (Chloroform/Methanol).

  • Free Fatty Acid (C17:0): Must be dissolved in organic solvents (e.g., methanol or hexane). If spiked into the organic solvent, it only validates the instrument and derivatization , ignoring the critical extraction efficiency step.

  • Potassium Salt (C17:0-K): Highly water-soluble. It can be spiked directly into the aqueous plasma/homogenate before any organic solvent is added. It equilibrates with the endogenous lipids and "experiences" the extraction partition exactly as the sample does.

2. The "Odd-Chain" Logic

Mammalian lipogenesis predominantly produces even-chain fatty acids (C16:0, C18:0). Odd-chain fatty acids (OCFAs) like C17:0 are present in trace amounts (typically <0.5% of total fatty acids), primarily derived from dairy intake or gut microbial activity. This low background makes C17:0-K an effective quantifier for the abundant even-chain lipids without requiring mass-labeled isotopes.

Part 2: Comparative Analysis

The following table objectively compares C17:0-K against the two primary alternatives: Nonadecanoic Acid (C19:0) and Deuterated Palmitic Acid (C16:0-d31).

FeaturePotassium Heptadecanoate (C17:0-K)Nonadecanoic Acid (C19:0)Deuterated Standard (C16:0-d31)
Primary Utility Total Workflow Validation (Extraction + Instrument)Instrument CalibrationAbsolute Quantification (Gold Standard)
Solubility Aqueous (High) Organic (High)Organic (High)
Spiking Point Pre-Extraction (Into Sample)Post-Extraction (Into Solvent)Post-Extraction (Usually)
Endogenous Levels Trace (Dietary/Microbial origin)Trace (Lower than C17:0)None (Synthetic)
Cost Efficiency High (Cent per sample)HighLow (

$ per sample)
Mass Shift Chromatographic separation requiredChromatographic separation requiredMass resolution required (MS)
Interference Risk Low (Requires blank correction)Very LowZero

Critical Insight: While C19:0 has lower endogenous levels than C17:0, it is more hydrophobic and elutes later, often broadening peaks in rapid GC runs. C17:0-K sits centrally in the chromatogram, providing a better average reference for C16 and C18 targets.

Part 3: Method Validation Framework (Self-Validating System)

To ensure scientific integrity (E-E-A-T), the validation protocol must treat the method as a system where the IS acts as the "Check Engine" light.

1. Specificity & Separation

The method must demonstrate baseline resolution between C17:0 and its abundant neighbors, Palmitic Acid (C16:0) and Stearic Acid (C18:0).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between C16:0, C17:0, and C18:0 peaks.
    
2. Addressing Endogenous "Noise"

Since C17:0 is present in trace amounts in human plasma (approx. 20-40 µmol/L), the validation must include a Background Subtraction step.

  • Protocol: Analyze 6 replicates of unspiked pooled plasma. Calculate the mean endogenous C17:0 area. Subtract this value from the C17:0 peak area in spiked validation samples before calculating recovery.

3. Linearity & Range
  • Range: 10 µg/mL to 500 µg/mL.

  • Criterion:

    
    .
    
  • Self-Validation: Plot the Response Factor (RF) of Analyte/IS. If the RF drifts >15% across the range, the IS is not compensating for matrix effects correctly.

4. Workflow Visualization

ValidationWorkflow Start Method Validation Start BlankMatrix Analyze Unspiked Matrix (Determine Endogenous C17:0) Start->BlankMatrix Spike Spike C17:0-K into Matrix (Pre-Extraction) Start->Spike Calc Calculate Recovery % (Area_Spiked - Area_Endogenous) / Area_Theoretical BlankMatrix->Calc Correction Factor Extraction Liquid-Liquid Extraction (Folch/Bligh-Dyer) Spike->Extraction Derivatization FAME Synthesis (BF3-Methanol) Extraction->Derivatization GCMS GC-MS/FID Analysis Derivatization->GCMS GCMS->Calc Decision Recovery 85-115%? Calc->Decision Pass Method Validated Decision->Pass Yes Fail Fail: Check Extraction pH or Saponification Time Decision->Fail No

Caption: Logical workflow for validating lipid extraction using C17:0-K, incorporating endogenous background correction.

Part 4: Experimental Protocol

This protocol uses Potassium Heptadecanoate to validate a total fatty acid analysis in human plasma.

Reagents
  • IS Stock Solution: 1 mg/mL Potassium Heptadecanoate in distilled water . (Note: If using free acid, you would be forced to use methanol).

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).[1][2]

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.[1]
    
Step-by-Step Methodology
  • Sample Preparation (The Aqueous Spike):

    • Aliquot 100 µL of plasma into a glass centrifuge tube.

    • CRITICAL STEP: Add 10 µL of C17:0-K Aqueous Stock directly to the plasma. Vortex for 10 seconds.

    • Why? This mixes the IS with the plasma lipoproteins in the aqueous phase, mimicking the state of endogenous lipids.

  • Lipid Extraction (Folch Method):

    • Add 1.9 mL of Chloroform:Methanol (2:1). Vortex vigorously for 1 min.

    • Centrifuge at 3000 rpm for 10 min to separate phases.

    • The C17:0-K (now protonated to free acid by the acidic environment or ion-pairing) partitions into the lower organic (chloroform) layer alongside endogenous lipids.

  • Saponification & Derivatization:

    • Transfer the lower organic layer to a fresh tube. Evaporate to dryness under

      
      .
      
    • Add 1 mL 0.5M Methanolic NaOH (Saponification). Heat at 100°C for 10 min.

    • Add 1 mL 14%

      
      -Methanol (Methylation). Heat at 100°C for 10 min.
      
    • Extract the resulting FAMEs (Fatty Acid Methyl Esters) into Hexane.

  • Instrumental Analysis (GC-FID/MS):

    • Column: Biscyanopropyl polysiloxane (e.g., SP-2560 or HP-88).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 140°C (5 min)

      
       4°C/min 
      
      
      
      240°C.
Data Interpretation Logic
  • Calculation:

    
    
    (Where 
    
    
    
    is Peak Area and
    
    
    is Response Factor derived from external standard mix).
  • Self-Check: If the C17:0 peak is split or shows tailing, it indicates incomplete methylation or water contamination in the final hexane layer.

References
  • Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[2][3][4]0) in Health and Disease. Molecules, 20(2), 2425–2444. [Link]

  • Beccaria, M., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of Chromatography B. [Link]

  • Ostermann, A. I., et al. (2014). Plasma fatty acids and quantitative lipidomics: Standardization and validation.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dodds, E. D., et al. (2005). Strategies for the retention of odd-chain fatty acids as internal standards in quantitative lipidomics. Lipids, 40(4), 419-428.

Sources

Comparative

Quantitative Profiling of Fatty Acid Methyl Esters (FAMEs): A Cross-Species Methodological Guide

Executive Summary The accurate quantification of Fatty Acid Methyl Esters (FAMEs) is the cornerstone of lipidomics, essential for validating metabolic models in drug development and assessing biofuel viability. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Fatty Acid Methyl Esters (FAMEs) is the cornerstone of lipidomics, essential for validating metabolic models in drug development and assessing biofuel viability. However, a "one-size-fits-all" approach fails due to the vast structural differences in biological matrices.

This guide objectively compares the performance of Direct Transesterification (DT) —a modern, high-throughput "product" methodology—against the traditional Folch/Bligh & Dyer Extraction workflows. We analyze performance across three distinct biological matrices: Human Plasma (high water, neutral lipids), Mouse Liver (metabolically active tissue), and Microalgae (recalcitrant cell walls).

Part 1: The Matrix Challenge & Methodological Landscape

Biological variance dictates extraction efficiency. A protocol optimized for plasma will fail to extract lipids from the rigid cellulosic cell walls of microalgae, leading to significant under-quantification of critical biofuels or nutraceuticals (e.g., EPA/DHA).

The Competitors
  • The "Gold Standard" (Folch/Bligh & Dyer): A biphasic solvent extraction (Chloroform:Methanol) followed by a separate derivatization step.

    • Pros: Purifies lipids from non-lipids; allows separation of lipid classes (neutral vs. polar).

    • Cons: Labor-intensive; solvent-heavy; risk of sample loss during multiple transfer steps.

  • The "Challenger" (Direct Transesterification - DT): A one-step in situ reaction where extraction and derivatization occur simultaneously in the presence of the sample matrix.

    • Pros: Rapid; minimizes sample handling; often higher yields for recalcitrant samples.

    • Cons: Sensitive to water content (>5% water inhibits reaction); cannot separate lipid classes prior to GC.

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics across species, grounded in comparative studies (e.g., Griffiths et al., 2010; Indarti et al., 2005).

Table 1: Methodological Performance by Species Matrix
Performance MetricHuman Plasma (Liquid Matrix)Mouse Liver (Soft Tissue)Microalgae (Nannochloropsis) (Rigid Wall)
Best Method Folch / B&D Hybrid (Folch) Direct Transesterification (DT)
Recovery Efficiency >98% (Folch)>95% (Folch)115% (DT relative to Folch)*
Processing Time 4 hours5 hours1 hour
Solvent Usage High (100 mL/sample)HighLow (<10 mL/sample)
Critical Limitation DT fails due to high water content; saponification risk.Tissue homogenization required.Folch fails to penetrate cell wall; requires bead beating.
Target Analytes Circulating FFAs, TAGsMembrane PhospholipidsIntracellular TAGs, Glycolipids

*Note: DT often yields >100% relative to Folch in algae because the solvent in Folch cannot physically penetrate the cell wall as effectively as the hot acidic methanol in DT.

Experimental Insight: The Water Problem

Direct Transesterification using alkaline catalysts (e.g., NaOH/MeOH) is superior for speed but catastrophic in wet samples like plasma. Water hydrolyzes the catalyst and turns Free Fatty Acids (FFAs) into soaps (saponification) rather than esters, causing data loss.

  • Rule of Thumb: If sample water content >5%, use Folch extraction first, or use an Acid-Catalyzed DT (which is more water-tolerant but slower).

Part 3: Visualization of Workflows

The following diagrams illustrate the decision logic and chemical pathways required for robust FAME analysis.

Diagram 1: Species-Specific Workflow Decision Tree

FAME_Workflow Sample Biological Sample MatrixType Identify Matrix Type Sample->MatrixType WaterContent Water Content > 5%? MatrixType->WaterContent Plasma/Tissue Lyophilization Lyophilization (Freeze Dry) MatrixType->Lyophilization Microalgae Folch Folch/B&D Extraction (CHCl3:MeOH) WaterContent->Folch Yes (Wet) DT_Acid Direct Transesterification (Acid Catalyst: H2SO4/MeOH) WaterContent->DT_Acid No (Dry) Lyophilization->DT_Acid Complex Lipids DT_Base Direct Transesterification (Base Catalyst: NaOCH3) Lyophilization->DT_Base Only TAGs Derivatization Derivatization (BF3-MeOH) Folch->Derivatization GC_Analysis GC-FID/MS Analysis DT_Acid->GC_Analysis DT_Base->GC_Analysis Derivatization->GC_Analysis

Caption: Decision logic for selecting Extraction vs. Direct Transesterification based on sample hydration and matrix rigidity.

Part 4: Detailed Experimental Protocol (Self-Validating)

This protocol utilizes a Two-Step Derivatization (Base then Acid) to ensure complete methylation of all lipid classes (TAGs, Phospholipids, and Sphingolipids) while mitigating oxidative damage.

Reagents
  • Internal Standard (IS): C17:0 (Heptadecanoic acid) or C19:0 (Nonadecanoic acid). Why? These odd-chain fatty acids are virtually non-existent in mammalian and algal tissues, ensuring the signal is purely from the standard.

  • Antioxidant: 0.01% BHT (Butylated hydroxytoluene) in methanol. Prevents PUFA degradation.

Step-by-Step Workflow
1. Sample Preparation & Internal Standard Spike
  • Plasma: Aliquot 100 µL.

  • Tissue/Algae: Weigh 10-20 mg (dry weight). Bead-beat algae for 2 mins at 30Hz.

  • Validation Step: Add 50 µL of C19:0 Internal Standard (1 mg/mL) directly to the sample before any solvent addition. This validates the extraction efficiency.[1]

2. Lipid Extraction (Modified Folch)
  • Add 2 mL Chloroform:Methanol (2:1 v/v) containing BHT.

  • Vortex vigorously (1 min). Centrifuge at 3000 x g for 10 min.

  • Phase Separation: Add 0.5 mL 0.9% NaCl (aq). Centrifuge.

  • Collect lower organic phase (lipids). Evaporate to dryness under N2 stream.

3. Two-Step Derivatization (The "Universal" Method)

This approach combines the speed of base catalysis with the thoroughness of acid catalysis.

  • Step A (Alkaline): Resuspend dried lipids in 0.5 mL 0.5M Sodium Methoxide (in MeOH). Heat at 50°C for 10 min.

    • Mechanism:[1][2][3] Rapidly transesterifies Triglycerides (TAGs).

  • Step B (Acidic): Add 0.5 mL BF3-Methanol (14%) or HCl-MeOH. Heat at 80°C for 10 min.

    • Mechanism:[1][3] Methylates Free Fatty Acids (FFAs) and recalcitrant Sphingolipids that alkaline methods miss.

  • Quench: Cool to RT. Add 1 mL Hexane and 1 mL Water. Vortex.

4. GC Analysis
  • Inject 1 µL of the upper Hexane layer.

  • Column: High-polarity (e.g., CP-Sil 88 or SP-2560), 100m length.

    • Necessity: 100m length is required to separate cis vs. trans isomers and critical pairs like C20:3n3 vs C20:4n6.

Diagram 2: Reaction Mechanism & Analytical Logic

Reaction_Logic cluster_acid Secondary Step (For FFAs) TAG Triglyceride BaseCat Base (NaOCH3) Fast, No FFAs TAG->BaseCat MeOH Methanol MeOH->BaseCat FAME FAMEs (Analyte) BaseCat->FAME Glycerol Glycerol (Waste) BaseCat->Glycerol AcidCat Acid (BF3) Slow, All Lipids AcidCat->FAME FFA Free Fatty Acids FFA->AcidCat

Caption: Chemical pathway showing the necessity of Acid Catalysis for Free Fatty Acids (FFAs) which Base Catalysis fails to convert.

Part 5: Troubleshooting & Quality Control

To ensure Scientific Integrity (E-E-A-T) , the following controls are mandatory:

  • Retention Time Locking: Use a commercial FAME mix (e.g., Supelco 37-Component Mix) to calibrate retention times. FAME elution is strictly determined by carbon chain length and degree of unsaturation.

  • Limit of Quantitation (LOQ):

    • GC-FID: ~10 ng/µL on column.

    • GC-MS: ~1 ng/µL (SIM mode).

    • Note: While MS is more sensitive, FID is preferred for quantification due to its wider linear dynamic range and uniform response factor for hydrocarbons.

  • Artifact Prevention:

    • Ghost Peaks: Phthalates from plastics. Solution: Use only glass/Teflon consumables.

    • PUFA Loss: Oxidative degradation. Solution: Always use BHT and purge vials with Nitrogen.

References

  • Griffiths, M. J., et al. (2010). Selection of direct transesterification as the preferred method for assay of fatty acid content of microalgae. Lipids, 45(11), 1053–1060. Link

  • Indarti, E., et al. (2005). Direct FAME synthesis for rapid total lipid analysis from fish oil and cod liver oil. Journal of Food Composition and Analysis, 18(2-3), 161-170. Link

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. Link

  • Lepage, G., & Roy, C. C. (1986). Direct transesterification of all lipid classes in a one-step reaction. Journal of Lipid Research, 27(1), 114-120. Link

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology, 2, 69-111. Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Potassium Heptadecanoate

An Essential Guide for Laboratory Professionals In the dynamic environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides comprehensive, step-by-step p...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide for Laboratory Professionals

In the dynamic environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides comprehensive, step-by-step procedures for the proper disposal of potassium heptadecanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a long-chain fatty acid salt, potassium heptadecanoate is generally considered to be of low concern.[1] However, adherence to proper disposal protocols is crucial to maintain a safe and compliant laboratory setting.

I. Understanding the Chemical Profile of Potassium Heptadecanoate

Potassium heptadecanoate (C₁₇H₃₃KO₂) is the potassium salt of heptadecanoic acid, a saturated fatty acid.[2] Its chemical nature dictates the appropriate disposal methods.

Key Chemical Properties:

PropertyValueSource
Molecular Weight 308.5 g/mol [1]
Appearance Solid[3]
Solubility Soluble in water[3]
Stability Stable. Incompatible with bases, oxidizing agents, reducing agents.

The United States Environmental Protection Agency (EPA) has classified potassium heptadecanoate as a chemical expected to be of low concern based on experimental and modeled data.[1] This classification suggests that it does not present a significant hazard to human health or the environment when handled and disposed of correctly.

II. Core Principles of Potassium Heptadecanoate Disposal

The primary determinant for the disposal route of potassium heptadecanoate is whether it is contaminated with any hazardous materials. Always consult your institution's specific waste disposal guidelines and local regulations, as these may vary.

Decision-Making Flowchart for Disposal:

G start Potassium Heptadecanoate Waste is_contaminated Is it mixed with hazardous waste? start->is_contaminated non_hazardous Non-Hazardous Waste Stream is_contaminated->non_hazardous No hazardous Hazardous Waste Stream is_contaminated->hazardous Yes drain_disposal Aqueous Solution Disposal (Check local regulations) non_hazardous->drain_disposal Aqueous solid_disposal Solid Waste Disposal (Non-hazardous) non_hazardous->solid_disposal Solid licensed_disposal Dispose via Licensed Waste Disposal Company hazardous->licensed_disposal

Caption: Disposal decision flowchart for potassium heptadecanoate.

III. Step-by-Step Disposal Procedures

If the potassium heptadecanoate waste is not mixed with any other hazardous chemicals, it can typically be disposed of as non-hazardous waste.

1. Aqueous Solutions:

For dilute aqueous solutions of potassium heptadecanoate, drain disposal may be permissible, provided it aligns with local wastewater regulations.

  • Step 1: Dilution. Dilute the solution with a large volume of water (at least a 10-20 fold excess) to a concentration of less than 20%.[4][5] This minimizes the concentration of the salt entering the sanitary sewer system.

  • Step 2: Neutralization (if necessary). Although potassium heptadecanoate is a salt of a weak acid and a strong base, the pH of its solution should be near neutral. However, it is good practice to check the pH and neutralize it to a range of 5.5 to 9.0 before disposal if it falls outside this range.[5][6][7]

  • Step 3: Drain Disposal. Pour the diluted and neutralized solution down the sink, followed by flushing with copious amounts of water.[5] This ensures the plumbing is thoroughly rinsed.

2. Solid Form:

Uncontaminated solid potassium heptadecanoate can generally be disposed of as standard solid waste.

  • Step 1: Containment. Place the solid waste in a sealed, clearly labeled container.

  • Step 2: Disposal. Dispose of the container in the regular solid waste stream, in accordance with your institution's procedures for non-hazardous chemical waste.

If the potassium heptadecanoate is contaminated with hazardous materials (e.g., heavy metals, halogenated solvents), it must be treated as hazardous waste.[4]

  • Step 1: Segregation. Do not mix with other waste streams.[8] Keep the contaminated potassium heptadecanoate waste in a separate, dedicated, and compatible waste container.[9]

  • Step 2: Labeling. Clearly label the container as "Hazardous Waste" and list all constituents, including potassium heptadecanoate and the contaminants.[8][9]

  • Step 3: Professional Disposal. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[10]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Step 1: Personal Protective Equipment (PPE). Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Step 2: Containment. For solid spills, prevent dust formation.[11] For liquid spills, contain the spillage.[10]

  • Step 3: Cleanup.

    • Solid Spills: Collect the material using a method that avoids generating dust, such as wet-brushing or using a vacuum with a HEPA filter.[10]

    • Liquid Spills: Absorb the spill with an inert material like sand or vermiculite.[10]

  • Step 4: Disposal of Cleanup Materials. Place all contaminated cleanup materials into a sealed container for disposal as hazardous waste.[10][11]

V. Empty Container Disposal

Properly decontaminate empty containers before disposal.

  • Step 1: Rinsing. Rinse the empty container three times with a compatible solvent (e.g., water for aqueous solutions, or an appropriate organic solvent if the material was in a non-aqueous solvent).[8]

  • Step 2: Disposal of Rinsate. The rinsate from the first rinse should be collected and disposed of as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal if the concentration of any hazardous material is sufficiently low, in accordance with local regulations.

  • Step 3: Container Disposal. After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Do not reuse the container for other purposes.[8][10]

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of potassium heptadecanoate, fostering a culture of safety and environmental stewardship.

References

  • Material Safety Data Sheet. Alco-Chem.

  • Guidance on How to Label, Inspect, and Dispose of Potassium Metal. Environment, Health & Safety Division, Lawrence Berkeley National Laboratory.

  • Quenching and Disposal of Water Reactive Alkali Metals. Environmental Health and Safety, Oregon State University.

  • Potassium Heptadecanoate - Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet - Heptadecanoic Acid. CPAchem.

  • EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. Environmental Health and Safety, The University of Texas at Austin.

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.

  • Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate. Oxford Health NHS Foundation Trust.

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.

  • Lab waste drain disposal. MIT.

  • The Disposal of Laboratory Waste. University of Reading.

  • Heptadecanoic Acid. Ataman Kimya.

  • Laboratory Safety Manual. Kent State University.

  • Potassium heptadecanoate. PubChem, National Center for Biotechnology Information.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • Heptadecanoic acid, potassium salt (1:1). US EPA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Heptadecanoic Acid. Matreya LLC.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Safety Data Sheet: potassium. Chemos GmbH & Co.KG.

  • Laboratory Waste Disposal Handbook. University of Essex.

  • Heptadecanoic acid (YMDB02302). Yeast Metabolome Database.

  • Potassium heptadecanoate. Sigma-Aldrich.

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